Acesulfame Potassium (Acesulfame-K) is a synthetic, non-nutritive sweetener, approximately 200 times sweeter than sucrose. [, ] It was discovered in 1967 and is marketed under various trade names, including Sunett and Sweet One. [, ] Acesulfame-K is frequently used in food and beverage products as a sugar substitute, often in combination with other artificial sweeteners like sucralose (Splenda). [, , ] Its popularity stems from its stability at high temperatures and long shelf life, making it suitable for a wide range of processed foods. [, ]
Acesulfame potassium was discovered in 1967 by German chemist Karl Clauss while researching new compounds for potential use as sweeteners. It is classified under the category of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. This compound is approved for use in many countries, including the United States, where it is recognized as safe by the Food and Drug Administration.
The synthesis of acesulfame potassium involves several chemical reactions. Two notable methods include:
Acesulfame potassium has a molecular formula of and features a unique structure that contributes to its sweetness profile. The compound consists of a carbon skeleton with functional groups including a sulfonyl group and a carbonyl group.
This structure allows for strong interactions with taste receptors on the tongue, leading to its intense sweetness.
Acesulfame potassium participates in various chemical reactions that can alter its properties or facilitate its analysis:
The sweetness of acesulfame potassium is primarily due to its interaction with specific receptors on taste cells in the mouth. These receptors are part of the G protein-coupled receptor family, which activates intracellular signaling pathways upon binding with sweet compounds.
Upon consumption, acesulfame binds to the sweet taste receptors (T1R2/T1R3), leading to a cascade of cellular events that culminate in the perception of sweetness. This mechanism does not involve caloric intake, making it an attractive option for sugar substitutes.
These properties make acesulfame potassium suitable for various applications in food products without altering their texture or stability.
Acesulfame potassium is utilized extensively across several sectors:
Acesulfame potassium (acesulfame-K or Ace-K), systematically named as potassium 6-methyl-1,2,3-oxathiazine-4(3H)-one-2,2-dioxide, is a synthetic high-potency sweetener with the molecular formula C₄H₄KNO₄S and a molecular weight of 201.24 g/mol [5] [6]. The compound features a unique oxathiazinone dioxide heterocyclic ring system, where the potassium ion stabilizes the anionic structure. This crystalline white powder exhibits a high-density crystalline structure (1.81–1.83 g/cm³) and a decomposition point of 225°C [3] [6]. Its exceptional water solubility (270 g/L at 20°C) increases significantly with temperature, reaching approximately 500 g/L at 80°C, while remaining relatively insoluble in organic solvents like ethanol and acetone [5] [6]. Acesulfame-K demonstrates approximately 200 times the sweetness intensity of sucrose (3% solution reference), with rapid sweetness onset but potential bitter/metallic aftertastes at high concentrations [7].
Table 1: Fundamental Physicochemical Properties of Acesulfame-K
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₄H₄KNO₄S | - |
Molecular Weight | 201.24 g/mol | - |
Crystal Density | 1.81–1.83 g/cm³ | Solid state |
Melting/Decomposition Point | 225°C | - |
Water Solubility | 270 g/L | 20°C |
Sweetness Intensity | ~200 × sucrose | 3% sucrose reference |
pKa (Free Acid) | 1.15 (0.1 mol/L solution) | Aqueous solution |
Acesulfame-K exhibits exceptional stability in both solid and aqueous states under defined conditions. Solid-state stability persists for over a decade at ambient temperatures without detectable decomposition [6]. In solution, stability is critically dependent on pH and temperature:
Notably, studies in whey lemon beverages (pH 3.8) confirmed acesulfame-K stability under refrigerated storage (6–8°C) for 15 days, with no degradation detected via HPLC analysis [1].
Table 2: Stability Profile of Acesulfame-K Under Varying Conditions
Condition | Stability Outcome | Experimental Parameters |
---|---|---|
Solid State Storage | >10 years stability | Ambient temperature |
Neutral/Alkaline Solutions | No decomposition | pH 3–8, 4 months at 40°C |
Acidic Solutions | Up to 30% decomposition | pH 2.5, 4 months at 40°C |
Thermal Processing | Stable during pasteurization/baking | Food processing conditions |
Refrigerated Liquid Matrices | No degradation detected | pH 3.8, 15 days at 6–8°C |
Acesulfame-K exhibits pronounced synergistic effects (SE) when blended with structurally diverse sweeteners, enabling significant dosage reduction and sensory improvement. Synergy is quantified through sensory evaluation, isobolographic analysis, or cell-based T1R2/T1R3 receptor activation assays [10]:
Table 3: Documented Synergistic Effects of Acesulfame-K Blends
Sweetener Combination | Synergy Estimate (SE%) | Key Sensory Improvement |
---|---|---|
Acesulfame-K + Aspartame | 20–30% | Masked bitterness; sugar-like temporal profile |
Acesulfame-K + Sucralose | 15–25% | Enhanced sweetness persistence |
Acesulfame-K + Saccharin | 10–20% | Reduced metallic aftertaste |
Acesulfame-K + Steviol Glycosides | 10–15% | Diminished licorice-like afternotes |
Ternary Blends | 30–40% | Optimal sucrose mimicry |
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